4-Nitrobenzyl 2-(2,5-dimethylphenyl)quinoline-4-carboxylate
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Overview
Description
4-Nitrobenzyl 2-(2,5-dimethylphenyl)-4-quinolinecarboxylate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzyl 2-(2,5-dimethylphenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzyl 2-(2,5-dimethylphenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
4-Nitrobenzyl 2-(2,5-dimethylphenyl)-4-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-nitrobenzyl 2-(2,5-dimethylphenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethylphenyl)-4-(4-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide: Another compound with similar structural features and potential biological activities.
4-Nitrobenzoyl chloride: A related compound used in organic synthesis and studied for its chemical properties.
Uniqueness
4-Nitrobenzyl 2-(2,5-dimethylphenyl)-4-quinolinecarboxylate is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its quinoline core structure is a key feature that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C25H20N2O4 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 2-(2,5-dimethylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H20N2O4/c1-16-7-8-17(2)21(13-16)24-14-22(20-5-3-4-6-23(20)26-24)25(28)31-15-18-9-11-19(12-10-18)27(29)30/h3-14H,15H2,1-2H3 |
InChI Key |
AZQARKMACIWCKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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